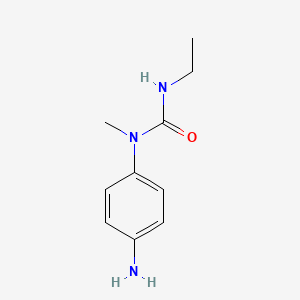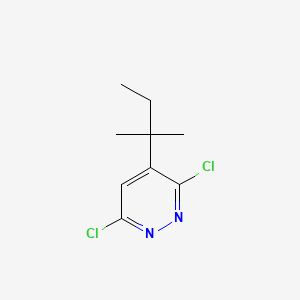
Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 50°C, for several hours to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The process would include steps like solvent extraction, washing, and purification to obtain the final product with high purity.
化学反应分析
Types of Reactions: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
科学研究应用
Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule .
相似化合物的比较
Pyridazine: The parent compound with two adjacent nitrogen atoms.
Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the dimethylpropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
115885-67-1 |
|---|---|
分子式 |
C9H12Cl2N2 |
分子量 |
219.11 g/mol |
IUPAC 名称 |
3,6-dichloro-4-(2-methylbutan-2-yl)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-9(2,3)6-5-7(10)12-13-8(6)11/h5H,4H2,1-3H3 |
InChI 键 |
MSMPBVJTMBQVRQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
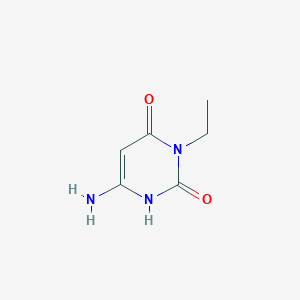
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
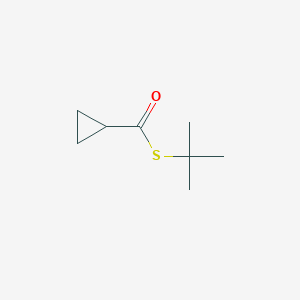
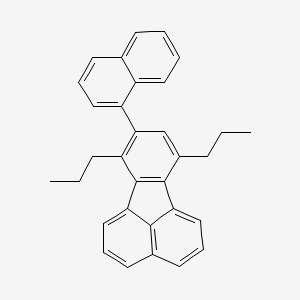

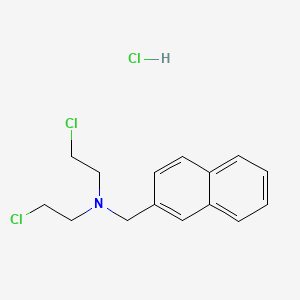
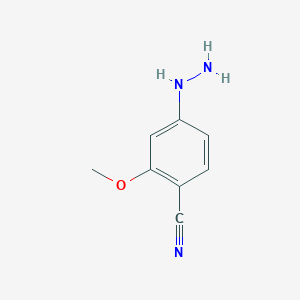
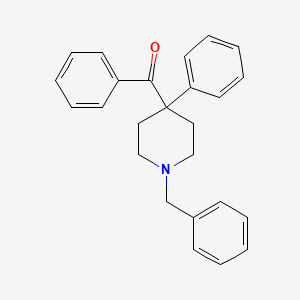
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

